Ethylene thiourea

Description

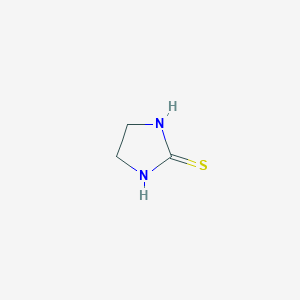

Structure

3D Structure

Properties

IUPAC Name |

imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQAZBWRQCGBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020601 | |

| Record name | 4,5-Dihydro-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene thiourea appears as white to pale green crystals or an off-white solid. Odorless when pure, but technical product may have an amine odor. (NTP, 1992), Dry Powder; Other Solid, White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.]; [NIOSH], WHITE CRYSTALS OR POWDER., White to pale-green, crystalline solid with a faint, amine odor., White to pale-green, crystalline solid with a faint, amine odor. [Note: Used as an accelerator in the curing of polychloroprene & other elastomers.] | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Imidazolidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

446 to 595 °F at 760 mmHg (NIOSH, 2023), 446-595 °F | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

486 °F (NTP, 1992), 486 °F, 252 °C | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

>15.3 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 64 °F (NTP, 1992), Soluble in ethanol; slightly soluble in dimethyl sulfoxide; insoluble in ethyl ether, benzene, chloroform, Moderately soluble in methanol, ethanol, ethylene glycol, pyridine; insoluble in acetone, ether, chloroform, benzene, ligroin, Soluble in ethanol; insoluble in ethyl ether and benzene., Slightly soluble at room temperature in methanol, ethanol, acetic acid, naphtha., 2 g/100 mL water at 30 °C; 9 g/100 mL water at 60 °C; 44 g/100 mL water at 90 °C, Solubility in water, g/100ml at 30 °C: 2 (moderate), (86 °F): 2% | |

| Record name | SID8139920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

Density (at 20 °C): 1,26-1,28 g/cm³ | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 68 °F (NTP, 1992), 0.00000202 [mmHg], Vapor pressure, Pa at 25 °C: 133, 16 mmHg | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Needles, prisms from alcohol or amyl alcohol, White to pale-green crystals | |

CAS No. |

96-45-7 | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenethiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dihydro-2-mercaptoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FOJ4N18S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylene thiourea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

397 to 399 °F (NTP, 1992), 203 °C, ETHYLENE THIOUREA (ETU) IS AVAILABLE IN USA AS WHITE CRYSTALS OR FINELY-GROUND POWDER WITH A MELTING POINT OF 192 °C. IT IS ALSO AVAILABLE IN USA & JAPAN AS A WHITE POWDER WITH A MELTING POINT ABOVE 195 °C. IT IS AVAILABLE IN USA AS WHITE POWDER CONSISTING OF 80% DISPERSION OF ETU IN OIL., 194 °C, 392 °F | |

| Record name | ETHYLENE THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene thiourea | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1643 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOIMIDAZOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1148 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE THIOUREA | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/768 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene thiourea | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0276.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Ethylenethiourea and Its Derivatives

Classical and Industrial Synthetic Routes

The primary methods for synthesizing ethylenethiourea (B1671646) (ETU), also known as imidazolidine-2-thione, have been well-established for over a century and are utilized for large-scale industrial production.

The most practical and widely used method for preparing ethylenethiourea is the reaction of ethylenediamine (B42938) with carbon disulfide. orgsyn.orgwikipedia.orgcdc.gov This method was first reported by Hofmann in 1872. cdc.gov The synthesis is typically carried out in a solvent mixture of aqueous ethanol. orgsyn.org

The reaction proceeds by the initial addition of carbon disulfide to a solution of ethylenediamine. orgsyn.org This initial step is a vigorous exothermic reaction that may necessitate cooling to control the temperature. orgsyn.orgsciencemadness.org The carbon disulfide is added portion-wise to manage the reaction rate. orgsyn.org An intermediate dithiocarbamic acid is formed, which then undergoes cyclization upon heating to form the stable five-membered ring of ethylenethiourea. orgsyn.org The addition of hydrochloric acid is beneficial for the final cyclization step, which requires several hours of refluxing. orgsyn.org The resulting product, ethylenethiourea, precipitates as white crystals upon cooling and can be purified by washing with a solvent like acetone (B3395972). orgsyn.org This process consistently provides high yields, typically between 83% and 89%. orgsyn.org

Table 1: Typical Reaction Parameters for Ethylenethiourea Synthesis

| Reactants | Solvent | Key Conditions | Yield | Reference |

|---|

While the reaction between ethylenediamine and carbon disulfide remains the dominant industrial route, several alternative methods for synthesizing ethylenethiourea and other cyclic thioureas have been reported.

One such method involves the reaction of potassium thiocyanate (B1210189) (KSCN) with organic ammonium (B1175870) salts. wikipedia.org Another approach is the thiation of the corresponding urea (B33335) (ethyleneurea) using a thionating agent like phosphorus pentasulfide. wikipedia.org

Other reported alternative syntheses include:

Heating N-formylalkylenediamines with elemental sulfur. orgsyn.org

Treating cyanamide (B42294) with hydrogen sulfide (B99878) or a similar sulfide source. wikipedia.org

The reaction of diamines with thiophosgene (B130339) (S=CCl₂), although this involves a highly toxic reagent. wikipedia.org

A method demonstrated by Matolcsy in 1968 showed that ETU could also be synthesized from potassium cyanide (KCN) and carbon disulfide (CS₂). cdc.gov

Synthesis of Substituted Ethylenethiourea Analogs

The synthesis of substituted ethylenethiourea analogs allows for the modification of the core structure to achieve different chemical properties. These syntheses often start from substituted diamines or involve the modification of the pre-formed ethylenethiourea ring.

The reaction of appropriately substituted diamines with carbon disulfide is a common strategy. orgsyn.org For instance, using propylenediamine instead of ethylenediamine in the classical synthesis yields 2-thio-3,4,5,6-tetrahydropyrimidine. orgsyn.org

The synthesis of N,N'-disubstituted thioureas can be achieved by several routes:

From Isothiocyanates: The reaction of isothiocyanates with amines is a versatile method for creating unsymmetrical N,N'-disubstituted thioureas. mdpi.comresearchgate.net

From Thiophosgene: Coupling two amines with thiophosgene is a direct method to produce symmetrically substituted thioureas. wikipedia.org

From Amines and Carbon Disulfide: The condensation of primary or secondary amines with carbon disulfide in an aqueous basic medium can produce a variety of symmetrical and unsymmetrical substituted thioureas. conicet.gov.arresearchgate.net

Furthermore, the ethylenethiourea ring itself can be functionalized. For example, S-alkylation can be achieved by reacting ethylenethiourea with alcohols in the presence of strong aqueous acids like HCl, HBr, or HI, which yields S-alkyl-isothioureas. researchgate.net More complex, multi-step syntheses have also been developed to create specific, highly substituted ethylene (B1197577) thiourea (B124793) derivatives for various applications. unifiedpatents.combeilstein-journals.org

Table 2: General Methods for Substituted Thiourea Synthesis

| Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Isothiocyanate Condensation | Isothiocyanate, Amine | N,N'-Disubstituted Thioureas | mdpi.com |

| Thiophosgene Coupling | Thiophosgene, Amines | N,N'-Disubstituted Thioureas | wikipedia.org |

| Amine-Carbon Disulfide Condensation | Amines, Carbon Disulfide | Symmetrical & Unsymmetrical Thioureas | conicet.gov.arresearchgate.net |

Chemical Transformations and Reactivity Studies of Ethylenethiourea

Tautomerism and Isomeric Forms

Ethylene (B1197577) thiourea (B124793) (ETU), systematically known as imidazolidine-2-thione, exists in equilibrium between two tautomeric forms. nih.govmdpi.com This phenomenon is characteristic of thioureas, which can exist in either a thione form or a thiol form. mdpi.com In the case of ethylene thiourea, the equilibrium is between the thione form (imidazolidine-2-thione) and its isomeric thiol form, 2-imidazoline-2-thiol. nih.gov The thione form is generally more prevalent, particularly in aqueous solutions. mdpi.com The ability to exist in these different forms is crucial to its chemical reactivity, including its role in complex formation and its degradation pathways. researchgate.net

The two primary tautomers are:

Thione form: Imidazolidine-2-thione nih.gov

Thiol form: 2-Imidazoline-2-thiol nih.gov

| Tautomeric Form | Systematic Name | Key Structural Feature |

|---|---|---|

| Thione | Imidazolidine-2-thione | C=S (thiocarbonyl group) |

| Thiol | 2-Imidazoline-2-thiol | -SH (sulfhydryl group) |

Degradation Pathways and Mechanisms

This compound is a principal degradation product of ethylene bisdithiocarbamate (EBDC) fungicides like mancozeb (B1675947), maneb (B1676018), and zineb. nih.govgezondheidsraad.nl While the parent EBDCs degrade rapidly, ETU is comparatively more stable. researchgate.net Its own degradation is influenced by several environmental factors, proceeding through various chemical and photochemical routes. gezondheidsraad.nlresearchgate.net

ETU is susceptible to degradation by light, although this process is often slow in pure water. researchgate.net The photochemical breakdown is significantly accelerated in the presence of photosensitizers like acetone (B3395972) or riboflavin. researchgate.net In aqueous solutions, photolysis of ETU can lead to the formation of several products, with glycine (B1666218) being a major photodegradation product. researchgate.net Other identified intermediates include ethyleneurea (EU) and hydantoin. researchgate.net

Advanced oxidation processes (AOPs) have been shown to be effective in degrading ETU. Studies using zinc oxide (ZnO) as a photocatalyst demonstrated efficient mineralization of ETU. plu.mx The mechanism involves the generation of electron-hole pairs in ZnO under illumination, leading to the formation of highly reactive species. plu.mx Free radical capture experiments and electron spin resonance (ESR) analysis confirmed that hydroxyl radicals (•OH) and positive holes (h+) are the main reactive species responsible for the degradation during this process. plu.mx

Another effective photochemical method is the UV/H₂O₂ process, which can achieve high levels of mineralization. nih.govresearchgate.net In one study, approximately 77% of ETU was mineralized within 120 minutes. nih.govresearchgate.net The photo-Fenton process has also been utilized, mineralizing 70% of ETU under specific conditions. nih.govresearchgate.net Research indicates that ETU's transformation products are also susceptible to photolysis by UV light. nih.govresearchgate.net

| Degradation Method | Key Conditions/Reagents | Major Products/Intermediates | Primary Reactive Species | Reported Mineralization/Efficiency |

|---|---|---|---|---|

| Photolysis with Sensitizers | Sunlight, Acetone, or Riboflavin | Ethyleneurea (EU), Glycine sulfate (B86663) | Not specified | Rapid photooxidation observed researchgate.net |

| ZnO Photocatalysis | ZnO catalyst, UV light | Not specified | •OH, h+ | Up to 93.17% removal efficiency plu.mx |

| UV/H₂O₂ Process | UV light, Hydrogen Peroxide (H₂O₂) | Not specified | •OH | ~77% mineralization in 120 min nih.govresearchgate.net |

| Photo-Fenton | UV light, H₂O₂, Fe²⁺ | Not specified | •OH | ~70% mineralization nih.govresearchgate.net |

| Ozonation with UV-C | Ozone (O₃), UV-C light, pH 7 | Ethyleneurea (EU) | Ozone, •OH | Faster mineralization than ozonation alone nih.gov |

This compound is a fairly stable compound with respect to hydrolysis in pure water under neutral conditions. gezondheidsraad.nlnih.govinchem.org One study showed that ETU was stable in distilled water over a 60-minute period. nih.gov However, its stability and degradation rate are dependent on factors such as pH and temperature. daneshyari.com ETU is formed from the hydrolysis of EBDC fungicides, a process that is itself pH-dependent. inchem.orgdaneshyari.com While ETU is more resistant to hydrolysis than its precursors, nonbiological processes are considered important in its breakdown in water. researchgate.net The primary product of ETU oxidation, which can occur via hydrolysis, is ethyleneurea (EU). gezondheidsraad.nlinchem.org

The reaction with photochemically-produced hydroxyl radicals (•OH) is considered a primary degradation pathway for ETU in the atmosphere. nih.gov The estimated atmospheric half-life for this reaction is short, around 3 hours, indicating that vapor-phase ETU will be degraded relatively quickly. nih.gov The importance of radical-driven reactions is further supported by studies on advanced oxidation processes for water treatment, where hydroxyl radicals generated by methods like ZnO photocatalysis or the photo-Fenton process are the main drivers of ETU degradation. plu.mxnih.govnih.gov The persistence of ETU decomposition has been circumstantially linked to free radical mechanisms, and the addition of free radical scavengers is known to inhibit these reactions. nemi.gov

Incompatibility and Reactivity with Other Chemical Classes

This compound is incompatible with a range of chemical substances. It may react with acids to liberate hydrogen sulfide (B99878) gas. noaa.govchemdad.com It is also incompatible with diazo and azo compounds, halocarbons, isocyanates, and aldehydes. noaa.govchemdad.com Reactions with strong reducing agents, alkali metals, nitrides, and hydrides can generate heat and, in many cases, flammable hydrogen gas. noaa.govchemdad.com Additionally, contact with oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine should be avoided as it may lead to fire or explosions. chemdad.comnj.govscbt.com

Crosslinking Reactions and Mechanisms in Polymer Science

This compound is used extensively as a vulcanizing accelerator, particularly for halogenated polymers like polychloroprene (CR, or Neoprene) and chlorosulfonated polyethylene (B3416737) (CSM). chemdad.comyoutube.com Its function is to accelerate the formation of cross-links between polymer chains, a process that converts raw rubber into a durable, elastic material. youtube.com The mechanism relies on the presence of halogen atoms (specifically chlorine) in the polymer backbone. youtube.com

The cross-linking of polychloroprene is typically carried out using a combination of ETU and metal oxides, primarily zinc oxide (ZnO) and sometimes magnesium oxide (MgO). shu.ac.ukresearchgate.net MgO acts as an acid acceptor, neutralizing acidic byproducts generated during the reaction. youtube.comresearchgate.net

Several mechanisms have been proposed for this reaction.

The Pariser mechanism suggests that ETU first reacts with the polymer chain through its sulfur atom. Subsequently, ZnO reacts with this "pendant ETU" group, leading to the formation of a sulfur cross-link between polymer chains and yielding by-products like ethyleneurea (EU) and zinc chloride. shu.ac.uk

A more recent proposed mechanism contradicts this initial step. Evidence suggests that ZnO must first react with and activate the polymer chain. shu.ac.uk This activation creates a reactive site on the polymer, allowing ETU to then interact via its sulfur atom to form the cross-link. shu.ac.uk This revised mechanism is supported by studies using model compounds, which showed that thiourea derivatives could only react with the polymer chain in the presence of ZnO. researchgate.net

The resulting vulcanized rubber exhibits enhanced properties, including excellent resistance to heat, oil, and weathering, making it suitable for demanding applications such as automotive seals, hoses, and industrial gaskets. youtube.com

Advanced Analytical Techniques for Ethylenethiourea Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are instrumental in elucidating the molecular structure and confirming the identity of ethylenethiourea (B1671646). These methods rely on the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in the ethylenethiourea molecule. The IR spectrum of ETU exhibits characteristic absorption bands corresponding to specific vibrational modes of its chemical bonds. niscpr.res.in

Key IR absorption bands for ethylenethiourea include:

N-H Stretching: The N-H stretching vibrations are typically observed in the region of 3200-3300 cm⁻¹. In ETU, these bands can appear as broad absorptions due to hydrogen bonding. Studies have assigned the bands around 3275 cm⁻¹ and 3250 cm⁻¹ to these vibrations. niscpr.res.in

C-H Stretching: The stretching vibrations of the C-H bonds in the ethylene (B1197577) backbone are found in the 2800-3000 cm⁻¹ range.

C=S Stretching (Thioamide I band): The thioamide I band, which has a significant contribution from C=S stretching, is a key characteristic. However, its assignment can be complex due to coupling with other vibrations. In ETU, this band has been assigned to a frequency around 516 cm⁻¹. niscpr.res.in The position of this band is sensitive to the environment and any coordination with metal ions. asianpubs.org

N-C-N Bending and C-N Stretching (Thioamide II and III bands): The thioamide II and III bands, resulting from a mix of N-H bending and C-N stretching, are also important for characterization. The band at 1528 cm⁻¹ in ETU is attributed to a combination of symmetric NH bending and C-N stretching. niscpr.res.in

C-S Rocking: A band around 732 cm⁻¹ has been attributed to C-S rocking vibrations. researchgate.net

The systematic shifts in the four thioamide bands upon complexation with metals indicate that bonding occurs through the thiocarbonyl sulfur atom. asianpubs.org Furthermore, a blue shift in the ν(N-H) band in metal complexes suggests the absence of bonding through the imino nitrogen. asianpubs.org

Table 1: Characteristic Infrared (IR) Bands of Ethylenethiourea

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3275, 3250 | niscpr.res.in |

| C=S Stretching (Thioamide I) | 516 | niscpr.res.in |

| Symmetric NH Bending + C-N Stretching (Thioamide II) | 1528 | niscpr.res.in |

| C-S Rocking | 732 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of the ethylenethiourea molecule. Both ¹H NMR and ¹³C NMR are utilized for its structural confirmation. iarc.fr

¹H NMR Spectroscopy: The proton NMR spectrum of ETU is relatively simple. The protons of the two methylene (B1212753) (-CH₂-) groups in the five-membered ring are chemically equivalent and typically appear as a singlet in the spectrum. The protons attached to the nitrogen atoms (-NH-) also give rise to a signal, which can be a broad singlet and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum of ETU shows two distinct signals. One signal corresponds to the two equivalent methylene carbons, and the other, at a significantly different chemical shift, corresponds to the thiocarbonyl carbon (C=S). The chemical shift of the C=S carbon is a key identifier for this functional group. Sadtler Research Laboratories has reported ¹³C NMR spectral data for ethylenethiourea (Spectrum No. 5213). iarc.fr

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of ethylenethiourea, which aids in its identification and quantification.

Electron Ionization (EI) is a common ionization method used in conjunction with MS. Under EI conditions, the ETU molecule is ionized and fragmented, producing a characteristic mass spectrum. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (102.16 g/mol ). iarc.fr The fragmentation pattern provides structural information. For instance, the loss of specific neutral fragments from the molecular ion results in daughter ions at lower m/z values.

Tandem mass spectrometry (MS/MS) is frequently coupled with chromatographic techniques for enhanced selectivity and sensitivity. publisso.de In MS/MS, a precursor ion (often the molecular ion or a protonated molecule) is selected and then fragmented to produce product ions. The specific transitions from a precursor ion to its product ions are monitored in what is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). researchgate.netnih.gov This is particularly useful for quantifying ETU in complex matrices like food and urine. publisso.denih.gov For example, in one LC-MS/MS method, the quantifier transition of m/z 103.1 → 60.0 was used for a urine sample. researchgate.net

Table 2: Mass Spectrometry Data for Ethylenethiourea

| Technique | Parameter | Value (m/z) | Reference |

|---|---|---|---|

| EI-MS | Molecular Ion ([M]⁺) | 102 | iarc.fr |

| LC-MS/MS (SRM) | Precursor Ion > Product Ion | 103.1 > 60.0 | researchgate.net |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating ethylenethiourea from other components in a sample mixture before its detection and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, ETU itself is not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. researchgate.netxml-journal.netoup.com

Several derivatization reagents have been employed for the GC analysis of ETU:

1-Bromobutane: To form butyl derivatives. oup.com

Benzyl (B1604629) chloride: To form S-benzyl ETU, which can be further derivatized with trifluoroacetic anhydride (B1165640). xml-journal.netnih.gov

m-Trifluoromethylbenzyl chloride: For analysis by electron-capture gas chromatography. acs.org

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): To form silyl (B83357) derivatives. researchgate.net

Following derivatization, the ETU derivative is separated on a GC column and detected by various detectors, including:

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen- and phosphorus-containing compounds, making it suitable for ETU analysis. nemi.govnemi.gov

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, such as the halogenated derivatives of ETU. nih.gov

Mass Spectrometry (MS): GC coupled with MS (GC-MS) provides both separation and structural confirmation, often in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity. researchgate.netnih.gov

A study using GC-MS for urinary ETU involved extraction with dichloromethane (B109758), derivatization with MTBSTFA and tert-butyldimethylsilyl chloride, and analysis in EI/SIM mode. researchgate.net This method reported a limit of quantification of 2 µg/L. researchgate.net Another GC-MS method for ETU in vegetables and fruits involved a two-step derivatization with benzyl chloride and trichloroacetic anhydride, achieving a detection limit of 0.01 mg·kg⁻¹. xml-journal.net

Table 3: Gas Chromatography Methods for Ethylenethiourea Analysis

| Derivatization Reagent | Detector | Matrix | Reference |

|---|---|---|---|

| 1-Bromobutane | Flame Photometric Detector | Food Crops | oup.com |

| Benzyl chloride and Trichloroacetic anhydride | Mass Spectrometry | Vegetables and Fruits | xml-journal.net |

| MTBSTFA and tert-butyldimethylsilyl chloride | Mass Spectrometry (EI/SIM) | Urine | researchgate.net |

| None (direct injection after extraction) | Nitrogen-Phosphorus Detector | Water | nemi.gov |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is well-suited for the analysis of polar and non-volatile compounds like ethylenethiourea, often without the need for derivatization. researchgate.net

LC methods for ETU typically employ reversed-phase columns, although hydrophilic interaction liquid chromatography (HILIC) has also been used. researchgate.net A variety of mobile phases are used, commonly consisting of mixtures of water or buffer with organic modifiers like methanol (B129727) or acetonitrile (B52724). publisso.denih.gov

Detection in LC is achieved through several means:

Ultraviolet (UV) Detector: ETU has a UV absorbance maximum around 230-243 nm, allowing for its detection. researchgate.netresearchgate.netoup.com HPLC with UV detection has been used for the determination of ETU in biological fluids and on air filters. oup.comosha.gov

Electrochemical Detector: This detector offers high sensitivity for electroactive compounds like ETU. researchgate.net

Mass Spectrometry (MS and MS/MS): The coupling of LC with tandem mass spectrometry (LC-MS/MS) is currently the most prevalent technique for the trace analysis of ETU. publisso.denih.govfera.co.uktandfonline.com It offers high selectivity and sensitivity. fera.co.uk Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used. researchgate.nettandfonline.com LC-MS/MS methods have been developed for various matrices including urine, food, and water. publisso.deresearchgate.netfera.co.uk For instance, an LC-MS/MS method for ETU in urine reported a limit of quantification of 0.5 µg/l. publisso.de Another method for food matrices achieved a limit of quantitation of 5 ng/g. nih.gov

Table 4: Liquid Chromatography Methods for Ethylenethiourea Analysis

| Chromatography Type | Detector | Matrix | Reference |

|---|---|---|---|

| HPLC | UV (230-243 nm) | Biological Fluids, Air Filters | researchgate.netoup.comosha.gov |

| HPLC | Electrochemical | Food | researchgate.net |

| LC-MS/MS | Tandem Mass Spectrometry | Urine, Food | publisso.denih.govfera.co.uk |

| HPLC | Diode Array Detection (DAD) | Fruits and Vegetables | nih.gov |

Liquid Chromatography-Based Methods

Electrochemical Detection Methods

Electrochemical detection (ED) provides a sensitive and selective alternative to UV detection for the analysis of Ethylenethiourea following liquid chromatographic separation. researchgate.nettandfonline.com These methods are based on the electrochemical properties of ETU, which can be oxidized at a working electrode under a specific applied potential. nih.govtandfonline.com Amperometric detection, where the current generated by the oxidation of the analyte is measured, is a common mode of electrochemical detection. oup.com

A liquid chromatography-electrochemical (LC-EC) technique has been developed using a gold/mercury (Au/Hg) working electrode. tandfonline.comoup.com In this system, ETU is detected at an applied potential of +0.36 V. tandfonline.com This method has been shown to be selective for ETU in various food matrices with minimal interference from co-extractives. tandfonline.com Another approach involves pulsed amperometric detection at a gold working electrode, which helps to prevent electrode fouling and maintain sensitivity. nih.gov More recently, a UHPLC method was developed using a cobalt phthalocyanine (B1677752) screen-printed carbon electrode, which exhibited high catalytic properties for ETU oxidation and allowed for rapid and sensitive determination. researchgate.netnih.gov

Sample Preparation and Matrix Effects in Analysis

Effective sample preparation is a critical step in the analysis of Ethylenethiourea to remove interfering components from the sample matrix and concentrate the analyte. The choice of sample preparation technique depends on the nature of the matrix (e.g., water, food, urine) and the analytical method being used. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

For biological fluids like urine, sample preparation can involve extraction with dichloromethane or using diatomaceous earth extraction columns. oup.comresearchgate.net For food commodities, ETU has been extracted using methanol, followed by a cleanup step with an alumina (B75360) SPE column. researchgate.netnih.gov A modified QuEChERS method using alkaline acetonitrile has also been successfully applied for the extraction of ETU from potatoes and cucumbers. researchgate.net

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the matrix, are a significant challenge in trace analysis, especially with highly sensitive techniques like LC-MS/MS. nih.govresearchgate.net Strong matrix effects, typically signal enhancement, have been observed in the analysis of ETU in water samples. nih.gov To mitigate these effects, several strategies are employed. The use of an isotopically labeled internal standard, such as ETU-d4, is a highly effective way to compensate for matrix effects, as it behaves chemically and physically similarly to the analyte. nih.gov Another approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. researchgate.netpublisso.de This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification. publisso.de

Extraction and Cleanup Procedures (e.g., Solid Phase Extraction, Diatomaceous Earth Columns)

Effective sample preparation is a critical first step in the analysis of ethylene thiourea (B124793) to remove interfering substances from the sample matrix. Common techniques include solid-phase extraction (SPE) and the use of diatomaceous earth columns. nih.govpublisso.de

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction and purification of ETU from various samples. nih.gov This method involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte of interest. The analyte is then eluted with a suitable solvent.

Different SPE sorbents have been investigated for ETU analysis. For instance, a method for determining ETU in food commodities utilized an alumina-based SPE column for cleanup after initial extraction with methanol. sigmaaldrich.com Another study compared different extraction and purification techniques and proposed a method involving solid-liquid extraction with acetonitrile followed by cleanup with Envicarb II/PSA cartridges. nih.gov This method demonstrated good recoveries, ranging from 71% to 94%, with quantification limits for ETU as low as 7 µg/kg in strawberries and 11 µg/kg in apples. nih.gov

Matrix solid-phase dispersion (MSPD) is another approach that has been optimized for almond samples. This method used washed sand as the dispersant and sodium hydroxide (B78521) for defatting, followed by a cleanup step on an alumina column with acetonitrile as the extraction solvent. capes.gov.br This procedure effectively removed interfering components and yielded recoveries between 76% and 85%. capes.gov.br

Interactive Data Table: Comparison of SPE Methods for ETU Analysis

| Matrix | SPE Sorbent/Method | Elution Solvent | Recovery Rate | Reference |

| Food Commodities | Alumina column | Not Specified | Good linearity | sigmaaldrich.com |

| Fruits and Vegetables | Envicarb II/PSA cartridges | Acetonitrile | 71-94% | nih.gov |

| Almonds | Washed sand (MSPD) with Alumina cleanup | Acetonitrile | 76-85% | capes.gov.br |

Diatomaceous Earth Columns:

Diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock, is also employed for the cleanup of ETU extracts. These columns, often sold under trade names like ChemElut®, are used for liquid-liquid extraction where the aqueous sample is absorbed onto the diatomaceous earth, and the analyte is then eluted with an immiscible organic solvent. researchgate.netunitedchem.com

One method for analyzing ETU in human urine involves purifying the sample using a diatomaceous earth column before analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.net In this procedure, the urine sample is diluted, spiked with an internal standard, and loaded onto the column. The analyte is then eluted with dichloromethane. publisso.deresearchgate.net Similarly, a US EPA method for detecting ETU in water uses a packed column of diatomaceous earth to capture the analyte, which is subsequently eluted with methylene chloride. unitedchem.comnemi.gov This method reports that for a 50 mL water sample, 400 mL of methylene chloride is used for elution. unitedchem.com

Derivatization Strategies for Enhanced Detection

Due to the low volatility and sometimes weak detector response of ETU, derivatization is often a necessary step, especially for analysis by gas chromatography (GC). researchgate.netiupac.org Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection sensitivity.

Several derivatization reagents have been utilized for ETU analysis. A common strategy involves a two-step derivatization process. In one such method, ETU is first reacted with benzyl chloride to form S-benzyl ETU. This intermediate is then further derivatized with trifluoroacetic anhydride to produce a trifluoroacetylated S-benzyl ETU, which is suitable for GC analysis with electron-capture detection (ECD) and nitrogen-phosphorus detection (NPD). nih.gov This two-step derivatization has been shown to have satisfactory reproducibility and achieves detection limits of less than 1 ppb in various food matrices. nih.gov

Another approach for GC-MS analysis involves derivatizing ETU with a mixture of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethylsilyl chloride to form a silyl derivative. researchgate.netnih.gov For the analysis of ETU in human urine, extractive derivatization with pentafluorobenzyl bromide (PFBBr) has proven effective. psu.edunih.gov This single-step method dramatically increases sensitivity in positive ion mode LC-MS/MS and results in a longer retention time for the less polar derivatized ETU. psu.edu The reaction with 3,5-bis(trifluoromethyl)benzyl bromide has also been explored, though it can result in multiple reaction products. psu.eduresearchgate.net

Interactive Data Table: Common Derivatization Reagents for ETU Analysis

| Derivatizing Agent | Analytical Technique | Resulting Derivative | Key Advantages | Reference |

| Benzyl chloride and Trifluoroacetic anhydride | GC-ECD/NPD | Trifluoroacetylated S-benzyl ETU | Satisfactory reproducibility, low detection limits | nih.gov |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethylsilyl chloride | GC-MS | Silyl derivative | High specificity and recovery | researchgate.netnih.gov |

| Pentafluorobenzyl bromide (PFBBr) | LC-MS/MS | PFB-ETU | Dramatic increase in sensitivity, longer retention time | psu.edunih.gov |

| 3,5-bis(trifluoromethyl)benzyl bromide | GC-MS | Multiple derivatives | Used for extractive derivatization | researchgate.netpsu.edu |

While derivatization is often necessary for GC-based methods, some modern analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), can detect underivatized ETU at low levels. psu.eduresearchgate.net However, even with these advanced instruments, derivatization can still offer significant improvements in sensitivity and chromatographic performance. psu.edu

Environmental Chemistry and Geochemical Fate of Ethylenethiourea

Sources and Environmental Entry Mechanisms

Ethylenethiourea (B1671646) (ETU) is a chemical compound that enters the environment primarily through its association with certain agricultural products and industrial processes. canada.cagezondheidsraad.nl It does not occur naturally. canada.ca

The principal source of ETU in the environment is from the degradation of ethylenebisdithiocarbamate (EBDC) fungicides. nih.govnih.govnih.gov EBDCs, such as mancozeb (B1675947), maneb (B1676018), and zineb, are widely used in agriculture to control fungal diseases on a variety of crops, including fruits, vegetables, and ornamental plants. researchgate.netcdc.govnih.gov

ETU is formed through several pathways related to EBDCs:

Impurity in Manufacturing: ETU is present as an impurity in commercial EBDC fungicide formulations from the manufacturing process. nih.govenal.sci.eg

Degradation during Storage: The concentration of ETU in EBDC products can increase over time, particularly with elevated temperature and moisture during storage. nih.govnih.govenal.sci.eg

Environmental Degradation: Following application, EBDCs degrade in the environment, forming ETU as a major metabolite. researchgate.netcdc.gov This breakdown occurs in the presence of moisture and oxygen. researchgate.netnih.gov

Metabolism in Organisms: ETU is also a metabolite of EBDC fungicides in biological systems. nih.govcdc.gov

Formation during Cooking: When food commodities treated with EBDC fungicides are cooked, the heat can facilitate the conversion of EBDC residues to ETU. nih.govfao.orgcdc.gov

The amount of ETU formed from EBDC formulations can vary. Studies have shown that under certain environmental conditions, such as those in a greenhouse, the percentage increase of ETU in mancozeb, maneb, zineb, and metiram (B1676502) formulations can be significant over several days. enal.sci.eg For instance, one study observed that the ETU content in these formulations increased by 46-49% after 144 hours in a greenhouse setting. enal.sci.eg

Beyond its agricultural origins, ETU enters the environment through industrial activities. nih.gov It is used primarily as a vulcanization accelerator in the production of synthetic rubbers like polychloroprene (neoprene) and polyacrylate rubbers. nih.govcdc.govfst.com These rubbers have applications in various industrial and automotive products. nih.gov

Industrial releases of ETU can occur through various waste streams. nih.govnih.gov This includes releases to off-site non-hazardous-waste landfills. nih.gov The U.S. Environmental Protection Agency's (EPA) Toxics Release Inventory has documented significant releases of ETU, with one facility in 2009 releasing nearly all of its reported 1,945 pounds to a landfill. nih.gov The EPA has designated ETU as a hazardous waste (U116) when it is a discarded commercial chemical product, which necessitates adherence to specific regulations for its storage, transportation, treatment, and disposal. scbt.comguidechem.comepa.gov Other industrial applications of ETU include its use in electroplating baths and as an intermediate in the production of antioxidants, dyes, and pharmaceuticals. nih.govnih.gov

Environmental Transport and Distribution Dynamics

The movement and distribution of Ethylenethiourea (ETU) in the environment are governed by its chemical and physical properties, most notably its high water solubility and weak adsorption to soil particles. researchgate.netscbt.com

In soil, ETU is characterized by its high mobility. nih.govscbt.com This is a direct consequence of its low soil adsorption and high solubility in water. researchgate.netscbt.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for ETU is estimated to be low, which suggests a high potential for movement within the soil profile. nih.gov

Table 1: Soil Mobility of Ethylenethiourea (ETU)

| Soil Type | Average Rf Value* | Mobility Classification |

|---|---|---|

| Norfolk sandy loam | 0.96 | High |

| Lakeland sandy loam | 1.00 | High |

| Hagerstown silty clay loam | 0.96 | High |

| Barnes clay loam | 0.83 | High |

| Celeryville muck | 0.61 | Intermediate |

*Rf value is a measure of mobility on soil thin-layer chromatography plates. A value closer to 1.0 indicates higher mobility. Data sourced from PubChem. nih.gov

Despite its mobility, the persistence of ETU in soil is generally short-lived due to rapid microbial degradation, particularly near the soil surface. nih.govscbt.com The half-life of ETU in soil can be less than a week. scbt.com However, factors such as low soil temperatures and anaerobic (low-oxygen) conditions can significantly slow down this degradation process. oup.com Studies have shown that ETU is rapidly broken down in surface soils, which limits its potential to reach deep groundwater. researchgate.net The primary degradation product of ETU in soil is ethyleneurea (EU), which is then further degraded by microorganisms. researchgate.netoup.com

When released into water, ETU is expected to remain primarily in the water column and is not likely to adsorb to suspended solids and sediment. nih.gov Its high solubility contributes to its potential to contaminate both surface water and groundwater. nih.govosti.govnih.gov

The persistence of ETU in aquatic environments can vary. In some studies, ETU has shown stability in tap water over extended periods. researchgate.netoup.com However, degradation can occur, and it is influenced by factors such as the presence of microorganisms and light. researchgate.netnih.gov Microbial degradation is a key process in the breakdown of ETU in water, although non-biological processes like hydrolysis may also play a role. researchgate.net The half-life of ETU in water has been reported to be around 100 to 115 hours under certain conditions. researchgate.net

Photolysis, or the breakdown of the chemical by light, can also contribute to the degradation of ETU in water, especially in the presence of photosensitizers. nih.gov Research has demonstrated that photocatalytic processes, such as those involving UV light and hydrogen peroxide, can effectively mineralize ETU in water. researchgate.net

ETU can exist in the atmosphere in both vapor and particulate phases. nih.govnih.gov In the vapor phase, it is degraded by reacting with photochemically-produced hydroxyl radicals. nih.govnih.gov The estimated atmospheric half-life for this reaction is short, around 2 to 3 hours. nih.govnih.gov

Particulate-phase ETU can be removed from the atmosphere through wet or dry deposition. nih.govnih.gov This means it can be deposited onto soil and water surfaces via rain or by settling out of the air. scbt.com The potential for long-range air transport is considered low. herts.ac.uk

Airborne concentrations of ETU have been measured in various settings, particularly where EBDC fungicides are used. For example, in agricultural settings during the spraying of maneb or mancozeb, ETU has been detected in the breathing zone of workers. iarc.fr Similarly, industrial activities involving the production of mancozeb have shown measurable levels of ETU in the air. nih.gov

Potential for Groundwater Contamination

Ethylenethiourea (ETU), a primary degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, presents a significant potential for groundwater contamination due to its chemical and physical properties. oup.comoup.comnih.gov Its high solubility in water and weak adsorption to soil particles contribute to its mobility in the environment. researchgate.netd-nb.info

Studies have shown that ETU is mobile in various soil types, with average RF values in four mineral soils ranging from 0.83 to 1.00. The polar and relatively stable nature of ETU makes it a likely contaminant of groundwater. oup.comoup.comnih.gov While it is weakly adsorbed from solution, ETU can be immobilized if the soil is dried before leaching.

The potential for groundwater contamination is a balance between its mobility and its degradation rate. oup.comoup.com In some cases, ETU has been detected in well water. auburn.edu However, the rapid breakdown of ETU in topsoils may prevent it from reaching deep groundwater. The slower degradation of ETU in subsurface soil compared to surface soil suggests a greater risk of groundwater contamination if ETU leaches to the subsurface.

In tropical regions, the high humidity and temperatures can lead to a more rapid decay of ETU, potentially reducing accumulation in soil. researchgate.net However, it may still accumulate in water bodies. researchgate.net Research in a banana production region in Mexico found that while ETU was near the detection limit in soils, surface and subsurface water were highly polluted with it. d-nb.info Deep groundwater, however, showed no ETU detection. d-nb.info Another study in a tropical region detected ETU in 6% of drinking water samples from wells near banana plantations. embrapa.br

Under acidic conditions and in the presence of nitrite (B80452) or nitrate (B79036), which can be a concern in agricultural areas, ETU has the potential to form N-nitrosoethylenethiourea (N-ETU), a potentially carcinogenic compound, in groundwater. nih.gov

Biogeochemical Transformation and Degradation Pathways

The transformation and degradation of ethylenethiourea in the environment are influenced by both biological and non-biological processes.

Microbial activity is a significant factor in the degradation of ethylenethiourea (ETU), particularly in soil environments. researchgate.net Studies have demonstrated that the dissipation of ETU is considerably faster in active, non-sterilized soils compared to sterilized soils, indicating the crucial role of microorganisms. researchgate.net The degradation of ETU in soil is highly dependent on temperature, with aerobic degradation showing a Q10 value (a measure of the temperature sensitivity of a process) between 2.9 and 4.2. oup.comoup.comnih.gov

In soil, microorganisms can degrade ETU to ethyleneurea (EU), which is then further broken down to carbon dioxide (CO2). oup.comoup.com The presence of a proliferating population of decomposers has been observed in both surface and subsurface soil samples. oup.com However, the rate of degradation is slower in subsurface soils, which can increase the risk of groundwater contamination should ETU leach to these depths. oup.com The addition of nitrate and manure has been shown to cause a minor increase in degradation rates. oup.comoup.comnih.gov In deeper parts of aquifers, the presence of microbial nitrate reduction with pyrite (B73398) can lead to the extremely complete degradation of ETU. oup.comoup.comnih.gov